4,5,6-trifluoro-1H-indole-3-carbaldehyde
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Overview
Description
4,5,6-Trifluoro-1H-indole-3-carbaldehyde is a fluorinated indole derivative Indole derivatives are significant in various fields due to their biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trifluoro-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the introduction of fluorine atoms into the indole ring through electrophilic fluorination reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trifluoro-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,5,6-trifluoro-1H-indole-3-carboxylic acid.
Reduction: Formation of 4,5,6-trifluoro-1H-indole-3-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4,5,6-Trifluoro-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4,5,6-trifluoro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to biological targets, potentially leading to increased biological activity. The aldehyde group can also participate in various biochemical reactions, contributing to the compound’s overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1H-indole-3-carbaldehyde
- 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde
- 5-Hydroxyindole-3-carbaldehyde
Uniqueness
4,5,6-Trifluoro-1H-indole-3-carbaldehyde is unique due to the presence of three fluorine atoms in the indole ring, which can significantly alter its chemical and biological properties compared to other indole derivatives. This unique fluorination pattern can enhance its stability, reactivity, and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,5,6-trifluoro-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-5-1-6-7(9(12)8(5)11)4(3-14)2-13-6/h1-3,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDYSRJAWFWHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)C(=CN2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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